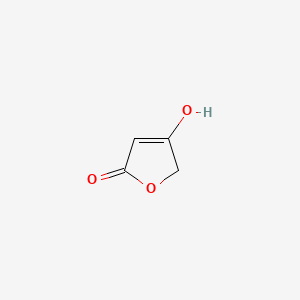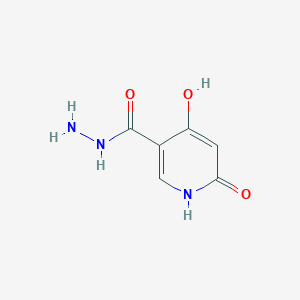
3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H14N2O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, as well as an aldehyde functional group.
Mecanismo De Acción
Target of Action
The primary targets of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Pyrazole derivatives are known to have diverse biological activities, including interactions with various enzymes and receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific structure and targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . Future studies should consider these factors to provide a more comprehensive understanding of this compound’s behavior in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the condensation of 3,5-diethyl-1-methylpyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 3,5-Diethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Diethyl-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Comparison: 3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 3 and 5, along with a methyl group at position 1, differentiates it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWCQFHUDAVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)











![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
